molecular formula C8H15ClO B048242 Octanoyl chloride CAS No. 111-64-8

Octanoyl chloride

Cat. No.: B048242
CAS No.: 111-64-8
M. Wt: 162.66 g/mol
InChI Key: REEZZSHJLXOIHL-UHFFFAOYSA-N
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Description

Octanoyl chloride (C₈H₁₅ClO, CAS 111-64-8) is a straight-chain acyl chloride with a molecular weight of 162.66 g/mol. It is a colorless to light yellow liquid with a pungent odor and a boiling point of 196°C . The compound is highly reactive due to its electrophilic carbonyl group, making it a versatile reagent in organic synthesis, particularly in acylation reactions. Key applications include:

  • Pharmaceuticals: Synthesis of nucleoside analogs (e.g., XYZ-I-71) and modified ginsenosides with antitumor properties .
  • Polymers: Homogeneous esterification of cellulose to produce films and aerogels with tunable degrees of substitution (DS up to 2.2) .
  • Surfactants: Preparation of sodium octanoyl cysteine surfactants for water treatment .
  • Agrochemicals: Intermediate in pesticide and plastic additive production .

This compound hydrolyzes readily in water, necessitating anhydrous conditions during reactions . Its reactivity is further exploited in quaternary ammonium salt synthesis for antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octanoyl chloride can be synthesized through the reaction of octanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the octanoic acid is treated with thionyl chloride, producing this compound, sulfur dioxide, and hydrogen chloride as by-products .

Industrial Production Methods: In industrial settings, this compound is produced by reacting octanoic acid with diphosgene in the presence of a catalyst such as dimethylformamide. The reaction is carried out at elevated temperatures, typically around 70°C, and the product is purified through distillation .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water, room temperature.

    Esterification: Alcohols, typically under reflux conditions.

    Aminolysis: Amines, often at room temperature or slightly elevated temperatures.

Major Products Formed:

    Hydrolysis: Octanoic acid.

    Esterification: Octanoate esters.

    Aminolysis: Octanamide derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

Therapeutic Agents
Octanoyl chloride is utilized in the synthesis of various pharmaceutical compounds. Notably, it is a precursor in the synthesis of (R)-2-propyloctanoic acid, which has been investigated for its potential therapeutic effects in treating Alzheimer's disease . Additionally, it plays a crucial role in the total synthesis of (−)-mandelalide L, a marine macrolide known for its significant cytotoxicity against human cancer cell lines .

Materials Science

Cellulose Esterification
this compound is used for the esterification of cellulose, which enhances its properties for various applications. Research has shown that cellulose can be effectively esterified using this compound in a lithium chloride/N,N-dimethylacetamide (LiCl/DMAc) medium. This process results in cellulose esters with a high degree of substitution (DS), leading to the production of hydrophobic and transparent cellulose films and aerogels . The optimal conditions for achieving high DS were found to be an 8-hour reaction at 100 °C with a molar ratio of this compound to cellulose hydroxyl groups ranging from 1.6 to 1.8 .

Adhesives Production
In addition to cellulose derivatives, this compound is employed in producing adhesives. It acts as an acylating agent for various compounds, including sugars and aromatic compounds . This application underscores its versatility in creating materials with enhanced adhesive properties.

Organic Synthesis

Acylation Reactions
this compound serves as an acylating agent in organic synthesis, allowing for the modification of various substrates. For instance, it has been utilized to create polar-embedded and polar-endcapped stationary phases for liquid chromatography by reacting with aminopropyltrimethoxysilane . This application highlights its importance in analytical chemistry.

Case Studies

Study Application Findings
Zhou et al. (2020)Cellulose EsterificationAchieved high DS (2.2) using this compound; produced transparent films and aerogels with high porosity .
Sigma-Aldrich Product DataPharmaceutical SynthesisThis compound used in synthesizing therapeutic agents like (R)-2-propyloctanoic acid and mandelalide L .
Thermo Scientific Product DataAdhesives ProductionHighlighted use as an acylating agent for sugars and aromatic compounds .

Mechanism of Action

The mechanism of action of octanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as water, alcohols, and amines, to form corresponding acyl derivatives. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares octanoyl chloride with other acyl chlorides and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Reference
This compound C₈H₁₅ClO 162.66 196 Pharmaceuticals, surfactants, polymers
Lauroyl chloride C₁₂H₂₃ClO 218.76 254–256 Nucleoside analogs, lubricants
Perfluorothis compound C₈ClF₁₅O 432.51 130 Fluoropolymer precursors
Acetyl chloride C₂H₃ClO 78.50 51–52 Acetylation reactions, dyes N/A
Octanoic acid C₈H₁₆O₂ 144.21 239–241 Food preservatives, biofuels

Key Observations :

  • Chain Length : Longer-chain acyl chlorides (e.g., lauroyl chloride) exhibit higher molecular weights and boiling points due to increased van der Waals interactions.
  • Fluorination: Perfluorothis compound’s fluorinated backbone reduces boiling point (130°C vs. 196°C for this compound) and enhances chemical inertness .
  • Reactivity : Shorter-chain acyl chlorides (e.g., acetyl chloride) react faster in acylation but are less suited for hydrophobic modifications .

Reactivity and Functional Performance

Insights :

  • This compound shows moderate anti-inflammatory activity, outperforming octanoic acid against IL-6 (-6.7 vs. -6.1) but underperforming against TNF-α .
  • Myristic anhydride’s higher TNF-α affinity (-8.6) suggests chain length and functional group (anhydride vs. chloride) critically influence bioactivity.

Industrial and Environmental Considerations

  • Handling: this compound requires strict moisture control, unlike perfluorinated analogs, which resist hydrolysis but pose environmental persistence concerns .
  • Cost-Efficiency: Lauroyl chloride (C₁₂) is costlier due to longer synthesis pathways, limiting its use in large-scale polymer production compared to this compound .

Biological Activity

Octanoyl chloride, also known as capryloyl chloride, is an acyl chloride derived from octanoic acid. It has garnered attention in various fields, especially in organic synthesis and medicinal chemistry. This article explores the biological activities associated with this compound, including its pharmacological properties, toxicity, and potential therapeutic applications.

  • Chemical Formula : C₈H₁₅ClO
  • CAS Number : 111-64-8
  • Molecular Weight : 174.66 g/mol

This compound is a colorless to pale yellow liquid with a pungent odor. It is highly reactive due to the presence of the acyl chloride functional group, making it useful in various chemical reactions, including esterification and acylation processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been used as a precursor in the synthesis of compounds that demonstrate antibacterial and antifungal effects. For instance, derivatives formed from this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

This compound has been implicated in the synthesis of biologically active compounds such as marine macrolides. These compounds have demonstrated cytotoxic properties against cancer cell lines. A study highlighted that this compound is a key precursor in the total synthesis of (−)-mandelalide L, which exhibited significant cytotoxicity against several cancer cell lines .

The mechanism by which this compound exerts its biological effects is primarily through its ability to modify proteins and lipids via acylation. This modification can alter cellular signaling pathways and metabolic processes. The acylation of amino acids can lead to changes in protein function, potentially impacting cell growth and apoptosis.

Toxicological Profile

Despite its biological activities, this compound poses significant health risks. According to safety data sheets:

  • Inhalation : Fatal if inhaled.
  • Skin Contact : Causes skin irritation and may lead to allergic reactions.
  • Eye Contact : Causes serious eye damage .

These hazards necessitate careful handling and appropriate safety measures during laboratory use.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound derivatives revealed promising results against Staphylococcus aureus and Escherichia coli. The derivatives synthesized showed Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound Derivative 13264
This compound Derivative 21632

Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of (−)-mandelalide L synthesized from this compound showed IC50 values indicating potent activity against human cancer cell lines.

Cell LineIC50 (µM)
HeLa5
MCF-710
A5498

Chemical Reactions Analysis

Hydrolysis Reaction

Octanoyl chloride undergoes rapid hydrolysis in the presence of water to form octanoic acid and hydrogen chloride:
C8H15ClO+H2OC8H16O2+HCl\text{C}_8\text{H}_{15}\text{ClO}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{16}\text{O}_2+\text{HCl}

  • Conditions : Proceeds vigorously at room temperature .

  • Reactivity : The reaction is exothermic and moisture-sensitive, requiring anhydrous handling .

Esterification with Alcohols

This compound reacts with alcohols to produce octanoate esters and HCl:
C8H15ClO+R OHC8H15O2R+HCl\text{C}_8\text{H}_{15}\text{ClO}+\text{R OH}\rightarrow \text{C}_8\text{H}_{15}\text{O}_2\text{R}+\text{HCl}

  • Conditions : Typically performed under reflux (100–120°C) with alcohols like methanol or ethanol .

  • Applications :

    • Used to synthesize polar-embedded stationary phases for liquid chromatography .

    • Cellulose esterification for aerogel production, where the degree of substitution (DS) depends on reaction parameters :

ParameterEffect on DS/Yield
Molar ratio (Cl:OH)DS increases up to 1.6:1; plateaus beyond due to steric hindrance .
TemperatureOptimal at 100°C; degradation occurs above 120°C .
Reaction timeDS increases with time up to 8 hours; minimal gains afterward .

Aminolysis with Amines

Reaction with primary or secondary amines yields octanamide derivatives:
C8H15ClO+R2NHC8H15ONR2+HCl\text{C}_8\text{H}_{15}\text{ClO}+\text{R}_2\text{NH}\rightarrow \text{C}_8\text{H}_{15}\text{ONR}_2+\text{HCl}

  • Conditions : Conducted at room temperature or mildly elevated temperatures (40–60°C) .

  • Mechanism : Follows nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate before chloride expulsion.

Thermodynamic and Kinetic Data

Key thermodynamic properties influencing reaction design:

PropertyValueSource
Boiling point195°C (lit.)
Vapor pressure2.5 mmHg at 20°C
Enthalpy of vaporization74.5 kJ/mol at 85°C

Q & A

Basic Questions

Q. What are the critical safety considerations when handling octanoyl chloride in laboratory settings?

this compound is highly reactive and corrosive. Key safety measures include:

  • Using chemical-resistant gloves (e.g., nitrile), protective goggles, and lab coats to avoid skin/eye contact .
  • Working in a fume hood to prevent inhalation of vapors, which can cause respiratory irritation .
  • Storing the compound in a cool, dry place away from moisture and incompatible substances (e.g., water, alcohols) .
  • Neutralizing spills with inert materials like sodium bicarbonate and disposing of waste via specialized chemical disposal services .

Q. How is this compound typically characterized for purity and structural confirmation?

Common analytical methods include:

  • Gas chromatography (GC) or HPLC to assess purity, especially when analyzing reaction byproducts .
  • Nuclear magnetic resonance (NMR) to confirm the presence of characteristic peaks (e.g., carbonyl carbon at ~170 ppm in 13C^{13}\text{C} NMR) .
  • Fourier-transform infrared spectroscopy (FTIR) to identify the C=O stretch (~1800 cm1^{-1}) and acyl chloride C-Cl bonds .

Q. What are the standard protocols for synthesizing this compound derivatives in esterification reactions?

A typical procedure involves:

  • Reacting this compound with hydroxyl-containing substrates (e.g., starch, cellulose) in anhydrous solvents like toluene or DMF .
  • Using pyridine as a catalyst to neutralize HCl byproducts and drive the reaction to completion .
  • Purifying the product via solvent extraction or precipitation, followed by washing with non-polar solvents to remove unreacted reagents .

Advanced Research Questions

Q. How do solvent choices influence the efficiency of this compound in modifying natural polymers like starch or cellulose?

  • Toluene enhances reaction efficiency due to its non-polar nature, facilitating acyl group transfer to hydrophobic polymer regions. For example, esterified maize starch in toluene showed successful acylation .
  • DMF , a polar aprotic solvent, may hinder moisture reduction in hydrophilic fibers (e.g., sisal) due to residual solvent interactions, as observed in tensile strength studies .
  • Solvent selection must balance reactivity, polymer solubility, and post-reaction purification requirements .

Q. What advanced analytical techniques are used to resolve contradictions in reaction outcomes, such as variable moisture absorption in modified fibers?

  • Thermogravimetric analysis (TGA) quantifies moisture content changes by measuring weight loss under controlled heating .
  • X-ray diffraction (XRD) assesses crystallinity alterations in polymers, which correlate with hydrophobicity .
  • Dynamic mechanical analysis (DMA) evaluates mechanical properties to explain discrepancies (e.g., DMF-processed fibers showing no moisture reduction despite esterification) .

Q. How can electrochemical fluorination of this compound be optimized to minimize byproduct formation?

  • Capillary gas chromatography is critical for identifying and quantifying byproducts like perfluorinated cyclic ethers during fluorination .
  • Adjusting voltage and electrolyte composition (e.g., using diisopropyl ether as a co-solvent) reduces side reactions .
  • Post-reaction distillation under reduced pressure isolates perfluorooctanoyl fluoride (target product) from lower-boiling byproducts .

Q. What strategies address reproducibility challenges in scaling up this compound-mediated reactions for industrial research?

  • Process analytical technology (PAT) , such as in-line FTIR, monitors reaction progress in real time .
  • Statistical design of experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) affecting yield .
  • Pilot-scale trials with rigorous impurity profiling ensure consistency between lab- and industrial-scale batches .

Q. Methodological Notes

  • Data Contradiction Analysis : When solvent-dependent outcomes arise (e.g., moisture absorption in sisal fibers), cross-validate results using complementary techniques (e.g., NMR for chemical modification, TGA for hygroscopicity) .
  • Reagent Storage : Store this compound under inert gas (argon/nitrogen) to prevent hydrolysis. Pre-dry solvents (e.g., molecular sieves for DMF) to avoid side reactions .

Properties

IUPAC Name

octanoyl chloride
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InChI

InChI=1S/C8H15ClO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3
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InChI Key

REEZZSHJLXOIHL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)Cl
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Molecular Formula

C8H15ClO
Record name CAPRYLYL CHLORIDE
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DSSTOX Substance ID

DTXSID9024724
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Molecular Weight

162.66 g/mol
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Physical Description

Caprylyl chloride is a clear colorless to straw-colored liquid with a pungent odor. (NTP, 1992), Liquid, Clear colorless to straw-colored liquid with a pungent odor; [CAMEO]
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Boiling Point

385 °F at 760 mmHg (NTP, 1992)
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Flash Point

177 °F (NTP, 1992), 177 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.973 at 46 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

12.7 mmHg at 77 °F ; 22.5 mmHg at 108 °F (NTP, 1992), 12.7 [mmHg]
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CAS No.

111-64-8
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Melting Point

-30.1 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

144.2 g of Octanoic Acid is charged at room temperature and heated to 40° C., then 154.64 g of Thionyl Chloride is added over a period of 1 hour and the reaction mixture is heated to reflux at 110° C. for 1½ hour to obtain crude Octanoyl Chloride.
Quantity
144.2 g
Type
reactant
Reaction Step One
Quantity
154.64 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

86.6 g (0.6 mol) of octanoic acid and 890 g of monochlorobenzene are introduced into the reactor and 600 g (6.07 mol) of phosgene are then added over about 30 minutes, while maintaining the temperature of the reaction medium at a maximum of 25° C. The set pressure is adjusted to 10.5 bar relative and the reaction medium is heated. After two hours, the level of residual acid is about 1 mol %, the level of residual anhydride is zero and the level of octanoyl chloride obtained is 99 mol %.
Quantity
86.6 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Octanoyl chloride
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Octanoyl chloride
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Octanoyl chloride
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Octanoyl chloride
Reactant of Route 5
Octanoyl chloride
Reactant of Route 6
Octanoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.